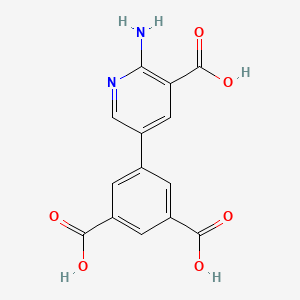
5-(4-Fluoro-3-trifluoromethylphenyl)-2-methoxynicotinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Fluoro-3-trifluoromethylphenyl)-2-methoxynicotinic acid, 95% (5-F3TMPA-95%), is an important organic compound that has a wide range of applications in the scientific research field. It is a derivative of nicotinic acid, a naturally occurring compound found in many plants and animals. 5-F3TMPA-95% has been used in a variety of studies, such as in the synthesis of drugs, as a catalyst in organic reactions, and as a reagent in the analysis of proteins and other biomolecules.
Wissenschaftliche Forschungsanwendungen
5-F3TMPA-95% has been used in various scientific research applications. It has been used as a reagent in the synthesis of drugs, such as the anticonvulsant drug gabapentin. It has also been used as a catalyst in organic reactions, such as the synthesis of polyoxometalates and the preparation of polyols. 5-F3TMPA-95% has also been used as a reagent in the analysis of proteins and other biomolecules, such as in the analysis of DNA and RNA.
Wirkmechanismus
The mechanism of action of 5-F3TMPA-95% is not completely understood. However, it is believed to act as an inhibitor of nicotinic acid receptors, which are involved in the regulation of many physiological processes. It has also been suggested that 5-F3TMPA-95% may act as an agonist of certain G-protein coupled receptors, which are involved in the regulation of cell signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-F3TMPA-95% are not well understood. However, it has been suggested that it may have a role in the regulation of cell signaling pathways, as well as in the regulation of the metabolism of certain biomolecules. In addition, 5-F3TMPA-95% has been shown to inhibit the activity of certain enzymes, such as phosphodiesterase and acetylcholinesterase.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 5-F3TMPA-95% in lab experiments has several advantages and limitations. One advantage is that it is relatively stable and can be stored for long periods of time without significant degradation. Additionally, it is relatively inexpensive and can be easily obtained from chemical suppliers. However, it is important to note that 5-F3TMPA-95% is toxic and should be handled with care.
Zukünftige Richtungen
There are several possible future directions for the use of 5-F3TMPA-95% in scientific research. One potential application is in the development of new drugs and therapeutics. Additionally, it may have potential applications in the study of cell signaling pathways and the regulation of metabolism. Finally, it may have potential applications in the development of new analytical techniques, such as in the analysis of proteins and other biomolecules.
Synthesemethoden
5-F3TMPA-95% can be synthesized from nicotinic acid by a series of reactions. The first step is to convert nicotinic acid to its acyl chloride derivative using thionyl chloride. The acyl chloride is then reacted with 4-fluoro-3-trifluoromethylphenol in the presence of a base, such as triethylamine, to form 5-F3TMPA-95%. This method has been shown to be efficient and cost-effective, with yields of up to 95%.
Eigenschaften
IUPAC Name |
5-[4-fluoro-3-(trifluoromethyl)phenyl]-2-methoxypyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F4NO3/c1-22-12-9(13(20)21)4-8(6-19-12)7-2-3-11(15)10(5-7)14(16,17)18/h2-6H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTZBPQDEPHQOHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C2=CC(=C(C=C2)F)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F4NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50688276 |
Source


|
| Record name | 5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methoxypyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50688276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261948-51-9 |
Source


|
| Record name | 5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methoxypyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50688276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














